molecular formula C10H14FNO2S B180896 N,N-diethyl-4-fluorobenzenesulfonamide CAS No. 309-91-1

N,N-diethyl-4-fluorobenzenesulfonamide

Cat. No.: B180896
CAS No.: 309-91-1
M. Wt: 231.29 g/mol
InChI Key: RQOUFSQZCQYRKK-UHFFFAOYSA-N
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Description

N,N-diethyl-4-fluorobenzenesulfonamide: is an organic compound with the molecular formula C10H14FNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a fluorine atom at the para position and two ethyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-diethyl-4-fluorobenzenesulfonamide typically begins with 4-fluorobenzenesulfonyl chloride and diethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of diethylamine and triethylamine in the solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N-diethyl-4-fluorobenzenesulfonamide can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinamides.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding sulfonic acid and diethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzenesulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides.

    Hydrolysis: 4-fluorobenzenesulfonic acid and diethylamine.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: N,N-diethyl-4-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.

    Drug Development: It serves as a building block in the development of new drugs with potential therapeutic applications.

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and materials.

    Catalysis: Employed as a ligand or catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity towards its targets. The ethyl groups on the nitrogen atom can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

    N,N-diethylbenzenesulfonamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N,N-dimethyl-4-fluorobenzenesulfonamide: Has methyl groups instead of ethyl groups, affecting its reactivity and interactions.

    4-fluorobenzenesulfonamide: Lacks the diethyl groups, leading to different solubility and pharmacokinetic properties.

Uniqueness:

N,N-diethyl-4-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the diethyl groups. The fluorine atom enhances the compound’s stability and binding affinity, while the diethyl groups improve its solubility and membrane permeability. These features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N,N-diethyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOUFSQZCQYRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349943
Record name N,N-diethyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-91-1
Record name N,N-diethyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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